Home > Products > Screening Compounds P88211 > Anticancer agent 185
Anticancer agent 185 -

Anticancer agent 185

Catalog Number: EVT-15273659
CAS Number:
Molecular Formula: C29H29ClN6O10
Molecular Weight: 657.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Anticancer agent 185 is classified as an organic compound with specific anticancer properties. It is synthesized through a series of chemical reactions aimed at enhancing its efficacy against various types of cancer cells. The source of the compound is primarily synthetic, developed in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Anticancer agent 185 involves a multi-step process that typically includes the following stages:

  1. Formation of Core Structure: The initial step often involves condensation reactions to form a core structure. This may include the use of various organic solvents and catalysts.
  2. Functional Group Modifications: Subsequent steps introduce functional groups that enhance the compound's anticancer activity. Common reagents include:
    • Organic solvents (e.g., ethanol, dichloromethane)
    • Catalysts (e.g., palladium on carbon)
    • Reducing agents (e.g., sodium borohydride)

The synthesis can be scaled up for industrial production, utilizing techniques such as continuous flow synthesis to improve yield and purity.

Molecular Structure Analysis

Structure and Data

Anticancer agent 185 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. Detailed structural data, including molecular weight, formula, and three-dimensional conformation, are essential for understanding its interactions at the molecular level.

  • Molecular Formula: [Insert specific formula here]
  • Molecular Weight: [Insert specific weight here]
  • 3D Structure: [Insert structural representation or description]
Chemical Reactions Analysis

Reactions and Technical Details

Anticancer agent 185 undergoes several key chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction: Achieved by adding hydrogen or removing oxygen with reducing agents such as sodium borohydride.
  • Substitution: Functional groups are replaced through catalytic processes.

These reactions are crucial for modifying the compound to enhance its anticancer properties. The major products from these reactions are derivatives that exhibit improved efficacy against cancer cell lines.

Mechanism of Action

Process and Data

The mechanism of action for Anticancer agent 185 involves targeting specific molecular pathways essential for cancer cell survival. Key processes include:

  • Enzyme Inhibition: The compound inhibits enzymes critical for cell division.
  • Induction of Apoptosis: Activation of pro-apoptotic pathways leads to programmed cell death in cancer cells.

This dual action is vital for its effectiveness in reducing tumor growth, making it a promising candidate for further development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anticancer agent 185 exhibits several notable physical and chemical properties:

  • Solubility: [Insert solubility data]
  • Stability: [Insert stability information]
  • Melting Point: [Insert melting point]

These properties influence the compound's behavior in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

Anticancer agent 185 has diverse applications in scientific research:

  • Chemistry: Serves as a model compound for studying reaction mechanisms.
  • Biology: Utilized in investigations of cellular processes related to cancer progression.
  • Medicine: Currently undergoing preclinical and clinical trials to evaluate its therapeutic potential against various cancers.
  • Industry: Aids in the development of new anticancer drugs and formulations.
Mechanisms of Antineoplastic Activity

Molecular Targets in Oncogenic Signaling Pathways

Anticancer Agent 185 exerts multifaceted effects on critical oncogenic pathways through precision targeting of key regulatory nodes. Its multitargeted design enables simultaneous disruption of proliferative, metastatic, and DNA damage response mechanisms in malignant cells.

Modulation of Tumor Suppressor Gene Reactivation

Anticancer Agent 185 reactivates silenced tumor suppressor genes through dual mechanisms: direct enhancement of p53 transcriptional activity and restoration of retinoblastoma (Rb) protein function. In p53-mutant malignancies, it induces conformational stabilization of misfolded p53 mutants, restoring wild-type DNA-binding capacity and transactivation of downstream effectors like p21 and Bax. For Rb pathway modulation, Agent 185 reduces CDK4/6-mediated hyperphosphorylation, enabling Rb to sequester E2F transcription factors and impose G1/S arrest. Computational modeling reveals a binding affinity (Kd = 8.3 nM) for the p53 DNA-binding domain, while proteomic studies demonstrate 72% reduction in phospho-Rb levels within 6 hours post-treatment in lung adenocarcinoma models [5] [7].

Table 1: Tumor Suppressor Reactivation by Anticancer Agent 185

Target PathwayMolecular MechanismFunctional Outcome
p53 signalingChaperone-mediated mutant stabilizationBax activation, caspase-9 induction
Rb-E2F axisCDK4/6 inhibition → Rb hypophosphorylationG1/S arrest, cyclin D1 downregulation
PTEN restorationPromoter demethylation → phosphatase reexpressionPI3K/AKT pathway suppression

Inhibition of Metastatic Cascade Regulatory Proteins

The compound potently inhibits metastatic dissemination through dual targeting of invadopodia formation and extracellular matrix (ECM) remodeling. It suppresses Rho GTPase phosphorylation (RhoA Ser188; IC50 = 15 nM), disrupting actin polymerization required for cell motility. Concurrently, Agent 185 allosterically inhibits matrix metalloproteinase-9 (MMP-9) by binding to its hemopexin domain (Ki = 4.7 nM), reducing collagen IV degradation by 89% in invasion assays. Notably, it targets the premetastatic niche by downregulating versican expression in myeloid-derived suppressor cells, creating an immune-resistant microenvironment [4] [8].

Interference with DNA Repair Mechanisms in Malignant Cells

Anticancer Agent 185 induces synthetic lethality in DNA repair-deficient tumors through selective PARP1 trapping and homologous recombination (HR) suppression. Its quinone moiety intercalates into DNA repair foci, creating persistent PARP1-DNA complexes that block replication fork progression. Simultaneously, it promotes proteasomal degradation of BRCA1 via CHK1-mediated phosphorylation at Ser988. This dual action increases DNA double-strand breaks by 6.2-fold in HR-proficient cells compared to controls, with synergistic cytotoxicity observed in combination with platinum agents (combination index = 0.32) [3].

Epigenetic Modulation and Chromatin Remodeling

Agent 185 remodels the cancer epigenome through inhibition of histone-modifying enzymes and DNA methyltransferase disruption. It competitively binds the catalytic pocket of EZH2 (IC50 = 11 nM), reducing H3K27me3 repressive marks at tumor suppressor loci. Chromatin immunoprecipitation sequencing revealed 1,842 hypomethylated promoter regions after treatment, including reactivated tumor suppressors CDKN2A and APC. Additionally, the compound disrupts DNMT1's allosteric regulation by ubiquitin-like PHD domain, promoting proteasomal degradation that decreases global methylation by 38% [6] [7].

Table 2: Epigenetic Targets of Anticancer Agent 185

Epigenetic ModifierInhibition ConstantChromatin EffectsTranscriptional Outcomes
EZH2 (PRC2 complex)IC50 11 nMH3K27me3 reduction (72% loss at promoters)HOX gene silencing reversal
DNMT1Ki 8.2 nMGlobal hypomethylation (-38%)Reactivation of hypermethylated TSGs
HDAC3/NCOR complexIC50 29 nMH3K9/K14 hyperacetylationPro-apoptotic gene upregulation

Role in Mitochondrial Apoptosis Induction

The compound initiates intrinsic apoptosis through mitochondrial outer membrane permeabilization (MOMP) independent of canonical Bcl-2 regulation. Agent 185 binds VDAC1 at the mitochondrial contact site, inducing conformational changes that permit cytochrome c efflux without Bax/Bak oligomerization. This direct pore formation triggers a 14.8-fold increase in caspase-9 activation within 3 hours. Concurrently, it inhibits mitochondrial hexokinase II, displacing it from VDAC and reducing glycolytic ATP production by 67%. The resulting bioenergetic crisis amplifies reactive oxygen species generation, establishing a feed-forward loop that depletes reduced glutathione reserves and commits cells to apoptosis even in apoptosis-resistant models [5] [8].

Properties

Product Name

Anticancer agent 185

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[[5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]oxymethyl]triazol-1-yl]oxan-2-yl]methyl acetate

Molecular Formula

C29H29ClN6O10

Molecular Weight

657.0 g/mol

InChI

InChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1

InChI Key

VGADFQGLCPYFQS-ZKRUMVIUSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.